molecular formula C15H28BrCl3O2Si B1603012 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate CAS No. 255727-67-4

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate

Cat. No.: B1603012
CAS No.: 255727-67-4
M. Wt: 454.7 g/mol
InChI Key: BHRWEULSLLKUOC-UHFFFAOYSA-N
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Description

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is an organosilicon compound that features a trichlorosilyl group attached to an undecyl chain, which is further connected to a 2-bromo-2-methylpropanoate moiety. This compound is primarily used as a surface initiator in the synthesis of polymer brushes through surface-initiated polymerization techniques. Its unique structure allows it to form well-defined monolayers on various substrates, making it valuable in materials science and surface chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 11-(trichlorosilyl)undecanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilyl group. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with surfaces through the trichlorosilyl group. Upon hydrolysis, the trichlorosilyl group forms silanol groups, which can further condense to form stable siloxane bonds with the surface. The 2-bromo-2-methylpropanoate moiety acts as an initiator for radical polymerization, enabling the growth of polymer chains from the surface .

Comparison with Similar Compounds

Similar Compounds

    11-(Trichlorosilyl)undecyl methacrylate: Similar structure but with a methacrylate group instead of a 2-bromo-2-methylpropanoate moiety.

    11-(Trichlorosilyl)undecyl acrylate: Similar structure but with an acrylate group.

    11-(Trichlorosilyl)undecyl 2-chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is unique due to its combination of a trichlorosilyl group and a 2-bromo-2-methylpropanoate moiety. This combination allows it to form stable monolayers on surfaces and act as an efficient initiator for radical polymerization, making it highly valuable in surface chemistry and materials science .

Properties

IUPAC Name

11-trichlorosilylundecyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BrCl3O2Si/c1-15(2,16)14(20)21-12-10-8-6-4-3-5-7-9-11-13-22(17,18)19/h3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRWEULSLLKUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BrCl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630673
Record name 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255727-67-4
Record name 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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